tert-Butyl ((S)-5-((R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanamido)-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Description
This compound is a structurally complex molecule featuring:
- A tert-butyl carbamate protecting group, commonly used to stabilize amines during synthetic processes.
- A pyridin-4-yl piperazine segment, likely contributing to solubility and receptor-binding properties.
- Stereochemical complexity with (S) and (R) configurations, critical for biological activity and molecular recognition.
The compound is hypothesized to be a pharmaceutical intermediate or protease inhibitor candidate, given its peptidomimetic backbone and functionalized aromatic/heterocyclic groups.
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2N6O5/c1-29(2,3)42-28(41)34-9-5-4-6-24(27(40)37-14-12-36(13-15-37)20-7-10-33-11-8-20)35-26(39)23(32)18-19-16-21(30)25(38)22(31)17-19/h7-8,10-11,16-17,23-24,38H,4-6,9,12-15,18,32H2,1-3H3,(H,34,41)(H,35,39)/t23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQEMGIHKZLOH-RPWUZVMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099465 | |
| Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204693-44-7 | |
| Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204693-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropyl]amino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-dimethylethyl ester, [S-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl ((S)-5-((R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanamido)-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate, also known by its CAS number 204693-44-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a carbamate functional group and is characterized by multiple functional moieties, including a dibromo-substituted phenol and a piperazine ring. The structural formula can be represented as follows:
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, studies on related compounds have shown their ability to reduce oxidative stress in cellular models, mitigating damage from reactive oxygen species (ROS) . The mechanism often involves the activation of cellular pathways such as the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative damage.
Neuroprotective Effects
The compound's potential neuroprotective effects are particularly noteworthy. In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by ischemic conditions, suggesting that this compound may similarly exert protective effects against neurodegenerative conditions .
Enzyme Inhibition
The biological evaluation of compounds similar to tert-butyl ((S)-5... has shown promising results in inhibiting key enzymes involved in neurodegenerative diseases. For example, some derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease . The inhibition constants (IC50 values) for these enzymes provide insights into the potency of these compounds.
Case Studies and Research Findings
Synthesis Methods
The synthesis of tert-butyl ((S)-5... typically involves several steps, including the formation of key intermediates through reactions such as amide coupling and carbamate formation. Recent patents outline efficient synthetic routes that yield high purity compounds suitable for biological testing .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-butyl carbamates exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : The presence of bromine and hydroxy groups can enhance the antimicrobial efficacy against certain pathogens.
- Neurological Effects : The piperazine ring is known for its psychoactive properties, which may contribute to neuroprotective effects or modulation of neurotransmitter systems.
Anticancer Research
Recent studies have focused on the synthesis of carbamate derivatives for their potential anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Agents
The compound's structural features suggest it could be developed into a novel antimicrobial agent. Investigations into its efficacy against resistant strains of bacteria and fungi are ongoing, with preliminary results indicating promising activity .
Neurological Disorders
Given the piperazine component, there is potential for this compound to be explored as a treatment for neurological disorders such as depression or anxiety. Compounds that modulate serotonin receptors or other neurotransmitter systems are of particular interest in this area .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including those similar to tert-butyl ((S)-5...carbamate. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis via the intrinsic pathway .
Case Study 2: Antimicrobial Efficacy
Research conducted by European Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl carbamates exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the hydroxyphenyl group in enhancing antimicrobial potency .
Case Study 3: Neuropharmacological Effects
In a pharmacological study published in Neuropharmacology, the effects of piperazine-containing compounds on anxiety-like behaviors were assessed using animal models. Results indicated that these compounds reduced anxiety levels significantly compared to controls, suggesting their potential as anxiolytic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs based on functional groups, synthetic routes, and physicochemical properties.
Structural Analogs with Brominated Aromatic Groups
Research Findings :
- Brominated aromatic systems (e.g., user’s compound) exhibit stronger hydrophobic interactions compared to non-halogenated analogs, as demonstrated in crystallographic studies of Darobactin derivatives .
- The hydroxyl group in the user’s compound may confer pH-dependent solubility, unlike the acetamido group in Ev8’s compound .
Piperazine-Containing Analogs
Research Findings :
- Pyridinyl-piperazine derivatives (user’s compound) show superior blood-brain barrier penetration compared to methylpiperazine analogs (Ev1) due to aromatic interactions .
- Fluorinated piperazine derivatives (Ev9) exhibit slower hepatic clearance, suggesting substituents significantly influence metabolic pathways .
Carbamate-Protected Amines
Research Findings :
Data Tables
Table 1: Physicochemical Properties
Table 2: Hazard Profiles
Key Research Insights
Bromination vs. Fluorination : Brominated aryl groups (user’s compound) enhance target binding but may increase toxicity compared to fluorinated analogs (Ev3) .
Piperazine Substituents : Aromatic piperazine derivatives (user’s compound) improve pharmacokinetics over alkylated versions (Ev1) .
Carbamate Stability : The tert-butyl group’s acid-lability enables selective deprotection, critical for prodrug design .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis of complex carbamates often involves multi-step reactions, including peptide coupling, protection/deprotection of functional groups, and purification via column chromatography. For example, analogous compounds (e.g., tert-butyl carbamate derivatives) are synthesized using iterative amidation and deprotection steps with tert-butoxycarbonyl (Boc) groups . To optimize yields:
Q. How should researchers characterize this compound’s purity and structural identity?
- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry and functional groups, referencing chemical shifts from structurally related carbamates (e.g., tert-butyl (4R,6S)-bromomethyl derivatives ).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Quantify purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What safety precautions are critical during handling and storage?
While specific hazard data for this compound is unavailable, analogous tert-butyl carbamates require:
- Storage : Refrigeration (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves, fume hoods, and electrostatic discharge (ESD)-safe equipment to avoid ignition risks from volatile solvents .
Advanced Research Questions
Q. How can the stereochemical integrity of the (S)- and (R)-configured centers be preserved during synthesis?
- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., Ru-based catalysts for asymmetric hydrogenation) or chiral resolving agents during key steps like amide bond formation .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiomeric excess (ee) during intermediate steps .
Q. What strategies are effective for analyzing this compound’s stability under physiological conditions?
- Degradation Studies : Incubate the compound in simulated biological matrices (e.g., PBS at pH 7.4, 37°C) and monitor degradation via LC-MS. For example, tert-butyl carbamates are prone to hydrolysis under acidic conditions, requiring pH stability assessments .
- Solid-State Stability : Perform X-ray crystallography (via CCP4 suite ) to assess crystallinity and hygroscopicity, which influence shelf life.
Q. How can researchers investigate its interaction with biological targets (e.g., enzymes or receptors)?
- Docking Simulations : Use molecular dynamics (MD) software to model interactions with targets like WD40-repeat proteins, leveraging the pyridinyl-piperazine moiety’s binding affinity .
- Biophysical Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) .
Methodological Notes
- Data Contradictions : Some tert-butyl carbamates show low acute toxicity (e.g., H302 for oral toxicity ), while others are non-hazardous . Always validate toxicity via in vitro assays (e.g., Ames test).
- Critical Techniques : Reference X-ray crystallography protocols from the CCP4 suite for structural validation , and Bayesian optimization for reaction condition screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
